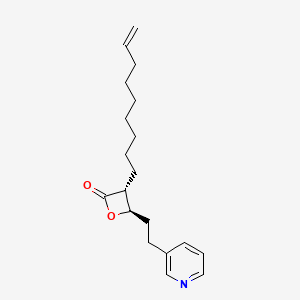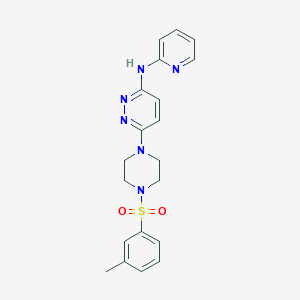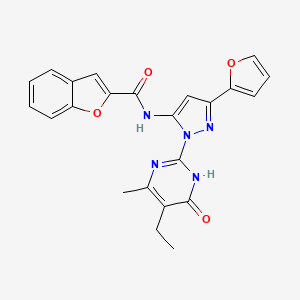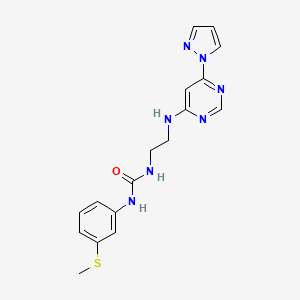
(3R,4R)-A2-32-01
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-A2-32-01 is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. The compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von (3R,4R)-A2-32-01 umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg beinhaltet die N-Acylierung von 3-Amino-4-methylpyridin, gefolgt von einer Quaternisierung mit Benzylhalogenid. Das quaternisierte Produkt wird anschließend mit Natriumborhydrid in Methanol oder Wasser partiell reduziert. Die Hydrolyse des partiell reduzierten Produkts in Gegenwart von Säure liefert 1-Benzyl-4-methylpiperidin-3-on, das einer reduktiven Aminierung mit methanolischem Methylamin in Gegenwart von Titan(IV)-isopropoxid in Methanol unterzogen wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Optimierung des Synthesewegs für die großtechnische Produktion. Dazu gehören die Verwendung effizienter Katalysatoren, hochproduktive Reaktionsbedingungen und kostengünstige Reagenzien. Der Prozess kann auch Reinigungsschritte wie Kristallisation oder Chromatographie umfassen, um das gewünschte Enantiomer in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (3R,4R)-A2-32-01 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder Amine umwandeln.
Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile wie Amine oder Thiole werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Aldehyde liefern, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-A2-32-01 findet eine breite Anwendung in der wissenschaftlichen Forschung:
Chemie: Sie wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung dient als Zwischenprodukt bei der Synthese biologisch aktiver Moleküle, einschließlich Pharmazeutika.
Medizin: Sie ist an der Entwicklung von Medikamenten für verschiedene therapeutische Bereiche beteiligt, wie z. B. entzündungshemmende und krebshemmende Mittel.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Enzyminhibitor oder Rezeptoragonist/Antagonist wirken. Die Stereochemie der Verbindung spielt eine entscheidende Rolle für ihre Bindungsaffinität und Selektivität gegenüber ihren Zielstrukturen. Ausführliche Studien zu ihrem Wirkmechanismus sind unerlässlich, um ihre biologischen Wirkungen und potenziellen therapeutischen Anwendungen zu verstehen .
Ähnliche Verbindungen:
- (3R,4R)-3,4-Dibromhexan
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trimethoxyphenyl)piperidin
Vergleich: Im Vergleich zu ähnlichen Verbindungen weist this compound aufgrund seiner spezifischen Stereochemie einzigartige Eigenschaften auf. Diese Einzigartigkeit trägt zu seiner unterschiedlichen Reaktivität und biologischen Aktivität bei. So wird (3R,4R)-3,4-Dibromhexan beispielsweise hauptsächlich in der organischen Synthese eingesetzt, während this compound Anwendungen in der medizinischen Chemie und Arzneimittelentwicklung findet. Das Vorhandensein verschiedener funktioneller Gruppen und Stereochemie in diesen Verbindungen führt zu unterschiedlichen Anwendungen und Wirkmechanismen .
Wirkmechanismus
The mechanism of action of (3R,4R)-A2-32-01 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- (3R,4R)-3,4-Dibromohexane
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trimethoxyphenyl)piperidine
Comparison: Compared to similar compounds, (3R,4R)-A2-32-01 exhibits unique properties due to its specific stereochemistry. This uniqueness contributes to its distinct reactivity and biological activity. For instance, while (3R,4R)-3,4-Dibromohexane is primarily used in organic synthesis, this compound finds applications in medicinal chemistry and drug development. The presence of different functional groups and stereochemistry in these compounds results in varied applications and mechanisms of action .
Eigenschaften
IUPAC Name |
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVHPLFRGISDD-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2576183.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2576184.png)



![Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576191.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2576195.png)


![8-(2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2576200.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2576203.png)


